Potassium 2,2-difluoro-4-methyl-3-oxopentanoate
Description
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Properties
IUPAC Name |
potassium;2,2-difluoro-4-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3.K/c1-3(2)4(9)6(7,8)5(10)11;/h3H,1-2H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBBENHXWYDBKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(=O)[O-])(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] The difluoromethylene (CF₂) group is of particular interest as a bioisostere for carbonyl or ether functionalities. This guide provides a comprehensive, in-depth protocol for the synthesis and characterization of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate, a valuable fluorinated building block. We will detail a robust two-step synthetic pathway, explain the underlying chemical principles for each experimental choice, and provide a full suite of expected analytical data for structural verification. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction and Strategic Importance
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate is a functionalized organofluorine compound featuring a gem-difluoro group alpha to a ketone and a potassium carboxylate. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex bioactive molecules. The presence of the difluoromethylene unit can drastically alter the electronic properties and conformational preferences of a parent molecule, a strategy frequently exploited in drug design.
This guide moves beyond a simple recitation of steps, providing the critical rationale—the "why"—behind the chosen reagents and conditions, reflecting field-proven experience in synthetic chemistry. The described protocol is designed to be self-validating, with clear characterization benchmarks to ensure the identity and purity of the final product.
Synthetic Strategy and Workflow
The synthesis is designed as a two-stage process starting from a commercially available β-ketoester. The core transformations are:
-
Electrophilic Difluorination: Introduction of two fluorine atoms at the α-position of the β-ketoester.
-
Saponification: Base-mediated hydrolysis of the ester to yield the final potassium carboxylate salt.
This strategy is efficient and utilizes a highly reliable and commercially available electrophilic fluorinating agent.
Figure 1: Overall synthetic workflow from the starting β-ketoester to the final potassium salt.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 2,2-difluoro-4-methyl-3-oxopentanoate
This stage focuses on the direct electrophilic difluorination of the active methylene group in the starting β-ketoester.
Rationale and Mechanistic Insight: The protons on the carbon between the two carbonyl groups of a 1,3-dicarbonyl compound are acidic and can be removed to form an enolate. This enolate is the nucleophile that attacks the electrophilic fluorine source. For difluorination, a base is often required to facilitate the formation of the enolate from the less acidic monofluorinated intermediate.[1][4] We have selected 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, as the fluorinating agent. It is an efficient, stable, and easy-to-handle crystalline solid that serves as a source of "F⁺".[4][5] The mechanism is believed to proceed via an Sₙ2 or single-electron transfer (SET) pathway between the enolate and the N-F bond of Selectfluor.[6] Microwave irradiation can be employed to significantly accelerate the reaction rate.[4]
Materials and Reagents:
-
Ethyl 4-methyl-3-oxopentanoate (1 equiv.)
-
Selectfluor® (2.5 - 3.0 equiv.)[4]
-
Tetrabutylammonium hydroxide (TBAH) (2.0 equiv.)[4]
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a microwave-safe reaction vessel, add Ethyl 4-methyl-3-oxopentanoate (1.0 equiv.) and anhydrous acetonitrile.
-
Add Selectfluor® (3.0 equiv.) and tetrabutylammonium hydroxide (2.0 equiv.) to the solution.
-
Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for 10-30 minutes, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure Ethyl 2,2-difluoro-4-methyl-3-oxopentanoate as an oil.
Stage 2: Synthesis of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate
This final step involves the saponification of the ethyl ester to the corresponding carboxylic acid, which is immediately deprotonated by the potassium hydroxide base to form the target potassium salt.
Rationale and Mechanistic Insight: Saponification is the classic base-catalyzed hydrolysis of an ester. The hydroxide ion (⁻OH) acts as a nucleophile, attacking the ester carbonyl carbon. The presence of electron-withdrawing fluorine atoms on the α-carbon increases the electrophilicity of the carbonyl carbon, which can significantly accelerate the rate of hydrolysis compared to non-fluorinated analogues.[7][8] Using potassium hydroxide directly yields the potassium salt of the carboxylic acid after an acidic workup is omitted.
Materials and Reagents:
-
Ethyl 2,2-difluoro-4-methyl-3-oxopentanoate (1 equiv.)
-
Potassium hydroxide (KOH) (1.1 - 1.5 equiv.)
-
Ethanol (EtOH)
-
Water
-
Diethyl ether
Step-by-Step Procedure:
-
Dissolve Ethyl 2,2-difluoro-4-methyl-3-oxopentanoate (1.0 equiv.) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve potassium hydroxide (1.2 equiv.) in a minimal amount of water and add this solution to the flask.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
A precipitate of the potassium salt may form. If so, cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under high vacuum to obtain the final product, Potassium 2,2-difluoro-4-methyl-3-oxopentanoate.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected analytical data.
Table 1: Predicted Spectroscopic Data
| Technique | Expected Observations |
| IR Spectroscopy | ~1725-1740 cm⁻¹ (Ketone C=O stretch)[9][10], ~1580-1620 cm⁻¹ (Carboxylate C=O asymmetric stretch), ~1400-1440 cm⁻¹ (Carboxylate C=O symmetric stretch), ~1050-1200 cm⁻¹ (C-F stretches) |
| ¹H NMR | δ ~2.8-3.2 (septet, 1H, -CH (CH₃)₂), δ ~1.1-1.3 (doublet, 6H, -CH(CH₃ )₂) |
| ¹³C NMR | δ ~195-205 (s, C =O), δ ~165-175 (s, C OO⁻K⁺), δ ~115-125 (t, JCF ≈ 250-260 Hz, C F₂), δ ~38-45 (s, -C H(CH₃)₂), δ ~15-20 (s, -CH(C H₃)₂) |
| ¹⁹F NMR | δ ~ -100 to -120 (s, 2F, -CF₂ -) |
| Mass Spectrometry (ESI-) | Expected [M-K]⁻ ion for C₆H₇F₂O₃⁻ at m/z = 165.03 |
Interpretation:
-
IR: The disappearance of the ester C=O stretch (~1745 cm⁻¹) from the intermediate and the appearance of strong carboxylate stretches confirm the hydrolysis. The ketone and C-F stretches should remain.
-
¹H NMR: The spectrum is expected to be simple, showing only the signals for the isopropyl group. The downfield shift of the methine proton is due to the adjacent ketone.
-
¹³C NMR: The key signal is the triplet for the CF₂ carbon, a hallmark of this structure. The presence of two carbonyl-type carbons (ketone and carboxylate) in the downfield region is also confirmatory.
-
¹⁹F NMR: A single peak confirms the presence of two chemically equivalent fluorine atoms.
-
MS: Negative ion mass spectrometry should readily show the anion of the salt, confirming the overall molecular weight.
Safety and Handling
-
Selectfluor®: While being one of the safer electrophilic fluorinating agents, Selectfluor® is a strong oxidizing agent.[5] Avoid contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Potassium Hydroxide (KOH): KOH is a corrosive base. Handle with care to prevent skin and eye burns.
-
Solvents: Acetonitrile, dichloromethane, and ethanol are flammable. Keep away from ignition sources.
Conclusion
This guide outlines a reliable and well-rationalized synthetic route to Potassium 2,2-difluoro-4-methyl-3-oxopentanoate. By leveraging a modern electrophilic fluorinating agent and standard organic transformations, this valuable fluorinated building block can be accessed in a predictable and verifiable manner. The detailed characterization data provided serves as a benchmark for researchers to confirm the successful synthesis and purity of their material, enabling its confident use in subsequent research and development endeavors.
References
-
Shu, T., et al. (2004). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor®. Tetrahedron Letters, 46(3), 529-531. [Link]
-
Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2442–2457. [Link]
-
Broadhurst, M. J., et al. (2000). Synthesis of α-hydroxy-β,β-difluoro-γ-ketoesters via[11][11]sigmatropic rearrangements. Journal of the Chemical Society, Perkin Transactions 1, (20), 3449-3461. [Link]
-
Wikipedia. (n.d.). Selectfluor. Wikipedia. [Link]
-
Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PubMed. [Link]
-
Bégué, J. P., et al. (2007). Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination of 1,3-Dicarbonyl Compounds. Organometallics, 26(23), 5659–5664. [Link]
-
Prakash, G. K. S., et al. (2015). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 20(8), 13697–13723. [Link]
-
Geng, C., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(95), 78155-78163. [Link]
-
University of Lincoln. (2024). Apparent Electrophilic Fluorination of 1,3-Dicarbonyl Compounds Using Nucleophilic Fluoride Mediated by PhI(OAc)₂. Figshare. [Link]
-
Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor. Scientific Update. [Link]
-
Hori, H., & Arakawa, R. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Fluorine Chemistry, 120(1), 1-6. [Link]
-
Vincent, S. P., et al. (2001). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 66(25), 8340–8348. [Link]
-
Rayne, S., & Forest, K. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Environmental Science and Pollution Research, 17(2), 345-367. [Link]
-
Geng, C., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. ResearchGate. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]
-
Moore, J. C., & Hageman, M. J. (2018). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Journal of Organic Chemistry, 83(15), 8317-8323. [Link]
-
Wescott, L., et al. (2017). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry, 82(21), 11628–11635. [Link]
-
Yoshimitsu, T., et al. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega, 9(24), 27240–27249. [Link]
-
Yoshimitsu, T., et al. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. Semantic Scholar. [Link]
-
Vijayalakshmi, D., et al. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 30(2), 309-311. [Link]
-
Ball, M., & Moody, C. J. (2020). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 56(68), 9757-9769. [Link]
-
Intelli, A. J., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [Link]
-
Gryl, M., et al. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Molecules, 28(12), 4684. [Link]
-
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 240–248. [Link]
-
Mako, T. L., & Racicot, L. N. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1215. [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. . [Link]
-
Mako, T. L., & Racicot, L. N. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1215. [Link]
-
Lemos, C., et al. (2016). Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives. European Journal of Medicinal Chemistry, 118, 223-239. [Link]
-
No, V. B., & Furin, G. G. (2005). Fluorine containing polymer materials based on unsaturated acids modified according to ester fragment and their practical application. Journal of Fluorine Chemistry, 126(11-12), 1461-1491. [Link]
-
Molander, G. A., & Ham, J. (2016). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 18(15), 3806–3809. [Link]
-
Soderberg, T. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Farmer, S. (2019). 21.4 Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1580–1583. [Link]
Sources
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of α-hydroxy-β,β-difluoro-γ-ketoesters via [3,3]sigmatropic rearrangements - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Potential applications of gem-difluoro beta-keto esters in medicinal chemistry
Strategic Utilization of gem-Difluoro -Keto Esters in Modern Drug Design
Executive Summary: The Fluorine Imperative
In the landscape of modern medicinal chemistry, the gem-difluoro
This guide moves beyond basic synthesis to explore the causality of the difluoromethylene (
Physicochemical Architecture: The "Fluorine Effect"
To effectively deploy gem-difluoro
The Hydration Equilibrium & Transition State Mimicry
The most critical property of
-
Mechanism: The electron-deficient carbonyl readily accepts nucleophilic attack from water.
-
Medicinal Application: This stable hydrate mimics the tetrahedral transition state of peptide bond hydrolysis. Consequently, these scaffolds are potent inhibitors of serine proteases and esterases, binding tightly to the catalytic oxyanion hole without undergoing cleavage.[1]
pKa Modulation and Lipophilicity[1][2]
-
Acidity: The
group acidifies the -protons in related systems, but in gem-difluoro -keto esters, the -position is fully substituted.[1] However, it significantly increases the acidity of remote protons and alters the hydrogen-bond accepting capability of the carbonyls.[1] -
Lipophilicity (LogP): While fluorine is lipophilic, the
group is highly polar.[1] It often acts as a "polar hydrophobe," increasing metabolic stability (blocking P450 oxidation at the -site) while maintaining or slightly modulating LogP compared to methylene ( ).[1]
| Property | Non-fluorinated ( | gem-Difluoro ( | Impact on Drug Design |
| Ketone Hydration ( | Negligible | High ( | Enables transition state mimicry (Protease Inhibition). |
| C-C Bond Length | ~1.54 Å | ~1.50 Å | Slight contraction alters spatial orientation of pharmacophores.[1] |
| Metabolic Stability | Low (prone to oxidation) | High | Blocks metabolic soft spots; extends half-life ( |
| Bioisosterism | N/A | Ether oxygen ( |
Synthetic Utility: The Divergent Hub
The gem-difluoro
Decision Framework: Retention vs. Aromatization
The following Graphviz diagram illustrates the reaction pathways available from this scaffold.
Caption: Divergent synthetic pathways from gem-difluoro
Synthesis of Heterocycles[1][3]
-
Pyrazoles: Reaction with hydrazines typically leads to 4-fluoropyrazoles via a mechanism involving cyclization followed by HF elimination and aromatization. To retain the
group (yielding 4,4-difluoropyrazolidinones), specific non-basic conditions or protected hydrazines are required.[1] -
Pyrimidines: Condensation with amidines or urea yields 5-fluoropyrimidines .[1] The driving force is the formation of the aromatic system, which ejects a fluoride ion.[1]
Experimental Protocols
Protocol A: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate (Reformatsky Route)
Rationale: Direct fluorination of
Reagents:
-
Ethyl bromodifluoroacetate (1.0 equiv)
-
Zinc dust (activated, 1.2 equiv)[1]
-
Acetyl chloride (or respective acid chloride) (1.0 equiv)
-
THF (anhydrous)
Step-by-Step Methodology:
-
Activation: Suspend activated Zinc dust in anhydrous THF under Argon. Add a catalytic amount of TMSCl to initiate the surface.
-
Formation of Reformatsky Reagent: Add ethyl bromodifluoroacetate dropwise at reflux. The solution should turn slightly green/grey, indicating the formation of the organozinc species (
). -
Acylation: Cool the mixture to 0°C. Add the acid chloride dropwise. Critical Step: Maintain temperature <5°C to prevent self-condensation.[1]
-
Workup: Quench with cold 1M HCl. Extract with diethyl ether.[1] The
group stabilizes the hydrate form; thus, the product may exist as a mixture of ketone and hydrate. -
Purification: Distillation is preferred over chromatography to avoid hydrate interaction with silica.[1]
Protocol B: Synthesis of 4-Fluoropyrazole Scaffold
Rationale: This protocol leverages the "defluorinative aromatization" pathway to access fluorinated heteroaromatics.
Reagents:
-
gem-Difluoro
-keto ester (1.0 mmol) -
Hydrazine hydrate (1.2 mmol)
-
Ethanol (5 mL)
-
Catalytic HCl (1 drop)
Step-by-Step Methodology:
-
Condensation: Dissolve the ester in ethanol.[1] Add hydrazine hydrate at 0°C.
-
Cyclization: Allow to warm to room temperature. A precipitate (hydrazone intermediate) may form.
-
Aromatization: Reflux the mixture for 2–4 hours. The heat promotes the elimination of HF.
-
Note: In some cases, an external base (e.g.,
) facilitates the HF elimination step.[1]
-
-
Isolation: Evaporate solvent. Partition between EtOAc and
(to neutralize HF). Dry and concentrate.
Medicinal Chemistry Applications
Serine Protease Inhibition
The hydrated ketone form (
-
Mechanism: The active site Serine-OH attacks the ketone carbonyl.
-
Stability: The adjacent
destabilizes the collapse of the tetrahedral intermediate back to the ketone, effectively "trapping" the enzyme in a reversible covalent complex. -
Advantage: Unlike electrophilic warheads that react irreversibly (e.g., epoxides), these offer tunable reversibility, reducing off-target toxicity.[1]
Bioisosterism of Ethers
The
-
Structure:
. -
Application: Replacing a metabolic labile ether oxygen with
can maintain geometry while preventing oxidative dealkylation.[1]
Pathway Visualization: Protease Inhibition
Caption: Mechanism of Action: The electron-withdrawing CF2 group stabilizes the tetrahedral intermediate, preventing enzyme turnover.[1]
References
-
Synthesis of Fluorinated Heterocycles
-
Physicochemical Properties
- Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry
- Source: Chemistry - A European Journal (via PubMed)
-
URL:[Link]
-
Protease Inhibition
-
Synthetic Methodology (Reformatsky)
- Title: Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors
- Source: Chemical Communic
-
URL:[Link]
-
General Fluorine in Medicinal Chemistry
- Title: Fluorine in Medicinal Chemistry (Review)
- Source: Journal of Medicinal Chemistry
-
URL:[Link]
Methodological & Application
Phase-transfer catalysis for the difluoroalkylation of beta-ketoesters
Application Note: Phase-Transfer Catalysis for the Difluoroalkylation of
Executive Summary
Objective: To provide a robust, scalable, and enantioselective protocol for the
Mechanistic Principles & Design
The Fluorine Challenge
Direct
-
Repulsion: Electronic repulsion between the incoming nucleophile and the fluorine lone pairs.
-
Bond Shortening: The
bond shortens the adjacent bond, increasing bond strength and steric shielding.
The Solution: Phase-Transfer Catalysis (PTC) facilitates this reaction by generating a "naked," highly reactive enolate anion in the organic phase. In modern asymmetric variants, this often involves a Single Electron Transfer (SET) mechanism or the formation of an Electron Donor-Acceptor (EDA) complex, allowing the reaction to proceed via radical pathways rather than difficult polar displacements.
The Interfacial PTC Mechanism
In a solid-liquid PTC system (e.g., Solid
-
Deprotonation: The inorganic base deprotonates the
-ketoester at the solid-liquid interface. -
Ion Exchange: The chiral quaternary ammonium catalyst (
) exchanges its counter-ion for the enolate. -
Shuttling: The lipophilic ion pair (
) migrates into the bulk organic solvent. -
Reaction: The enolate reacts with the difluoroalkylating agent (often radical-mediated).
-
Regeneration: The catalyst returns to the interface.
Figure 1: The interfacial mechanism of solid-liquid phase-transfer catalysis. The catalyst shuttles the reactive enolate from the solid surface into the organic phase.
Protocol A: Racemic -Difluoroalkylation (Baseline)
Application: General incorporation of
Reagents & Materials
-
Substrate: Ethyl 1-indanone-2-carboxylate (1.0 equiv).
-
Reagent: Ethyl bromodifluoroacetate (
) (1.5 equiv). -
Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (10 mol%).
-
Base:
(anhydrous, finely ground) (2.0 equiv). -
Solvent: Acetonitrile (MeCN) or Toluene (0.1 M).
Step-by-Step Methodology
-
Preparation: Dry
in an oven at 120°C for 4 hours prior to use. Moisture content significantly affects the reaction rate in solid-liquid PTC. -
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the
-ketoester (1.0 mmol), TBAB (0.1 mmol), and (2.0 mmol). -
Solvent Addition: Add MeCN (10 mL). Stir vigorously for 5 minutes to ensure dispersion.
-
Reagent Addition: Add ethyl bromodifluoroacetate (1.5 mmol) dropwise.
-
Reaction: Heat the mixture to 50°C. Stir vigorously (1000 rpm) to maximize the interfacial area.
-
Note: Unlike standard alkylations, the "fluorine effect" requires thermal energy or polar aprotic solvents (like MeCN) to drive the reaction if not using radical initiators.
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 12–24 hours.
-
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: Asymmetric Photo-PTC Difluoroalkylation (Advanced)
Application: Synthesis of enantioenriched drug intermediates with quaternary stereocenters. Mechanism: This protocol utilizes a Cinchona-derived quaternary ammonium salt which forms an Electron Donor-Acceptor (EDA) complex with the enolate and the perfluoroalkyl halide. Visible light triggers a radical pathway, overcoming the steric/electronic barriers of the C-F bond while the chiral catalyst controls stereochemistry.
Reagents
-
Substrate: Cyclic
-ketoester (e.g., 2-carboethoxy-1-tetralone). -
Reagent: Perfluoroalkyl iodide (
) or Bromodifluoroacetate. -
Catalyst: N-benzylcinchonidinium bromide (or commercially available Maruoka catalysts for higher ee).
-
Base:
(Solid).[2] -
Light Source: Blue LEDs (450-460 nm).
Experimental Workflow
-
Catalyst Selection: Use N-(2,3,4,5,6-pentafluorobenzyl)cinchonidinium bromide (10 mol%) for optimal
stacking interactions with the substrate. -
Reaction Assembly:
-
In a clear glass tube, combine
-ketoester (0.2 mmol), Catalyst (0.02 mmol), and (0.3 mmol). -
Add Toluene (2.0 mL). Toluene is preferred over polar solvents to tighten the ion pair for better enantioselectivity.
-
Add the difluoroalkylating agent (0.3 mmol).
-
-
Degassing: Briefly sparge with Nitrogen or Argon (2 mins) to remove oxygen, which can quench radical intermediates.
-
Irradiation: Place the tube 2-3 cm away from a Blue LED strip (approx. 10-14 W). Stir at ambient temperature (25°C).
-
Critical Control: Use a fan to maintain temperature; excessive heat degrades enantioselectivity (ee).
-
-
Termination: Upon consumption of starting material (approx. 16 h), turn off lights.
-
Purification: Direct filtration through a silica plug, followed by chiral HPLC analysis.
Figure 2: Workflow for the light-mediated asymmetric PTC reaction.
Data & Optimization Guide
The following table summarizes the impact of reaction variables on Yield and Enantiomeric Excess (ee), based on aggregated literature trends for Cinchona-catalyzed alkylations.
| Variable | Condition | Impact on Yield | Impact on ee | Recommendation |
| Solvent | DCM | High | Low | Avoid (Ion pair too loose) |
| Toluene | Moderate | High | Preferred (Tight ion pair) | |
| THF | High | Low | Competitive coordination | |
| Base | NaOH (aq) | High | Low | Background racemic reaction |
| Cs2CO3 (s) | High | High | Preferred (Cesium effect) | |
| Temp | 0°C | Low | High | Use if reactivity allows |
| 25°C | High | Moderate | Standard balance | |
| Catalyst | TBAB | High | N/A | For racemic only |
| Cinchona | High | High | For asymmetric |
Troubleshooting & Expert Tips
-
The "Background Reaction" Problem:
-
Issue: Low ee is often caused by the non-catalyzed racemic reaction occurring in the liquid phase or on the solid surface without the catalyst.
-
Fix: Use less polar solvents (Toluene, Xylene) to suppress the background reaction. Ensure the catalyst concentration is sufficient (10 mol%) to dominate the kinetics.
-
-
Stirring Rate:
-
In solid-liquid PTC, the reaction rate is often mass-transfer limited. Stirring must be vigorous (≥800 rpm) to maintain a fine suspension of the solid base.
-
-
Water Content (Omega Phase):
-
While "anhydrous" is stated, trace water is sometimes beneficial in PTC to form a thin "omega phase" on the crystal surface that aids ion exchange. However, for high ee, strictly anhydrous conditions are usually safer to prevent hydroxide formation which is less selective.
-
References
-
Light-mediated catalytic enantioselective difluoroalkylation of β-ketoesters via phase-transfer catalysis. Organic Chemistry Frontiers, 2019. Context: Primary reference for the photo-PTC protocol involving radical mechanisms.
-
Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry, 2013. Context: Protocol for difluoromethylation (
) using Cinchona alkaloids. -
Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Journal of the American Chemical Society, 2002. Context: Foundational work on fluorination via PTC by Kim and Park.
-
Phase transfer catalysis (PTC): Mechanisms and Applications. OperaChem, 2023. Context: General mechanistic grounding for interfacial anion exchange.
Sources
Use of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate as a building block in organic synthesis
Application Note: Potassium 2,2-Difluoro-4-methyl-3-oxopentanoate as a Strategic Building Block in Organic Synthesis
Executive Summary
The introduction of difluoromethylene (–CF₂–) groups into organic frameworks is a critical strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and conformational preferences. Traditionally, accessing these motifs required harsh, hazardous deoxyfluorination agents (e.g., DAST) that suffer from poor functional group tolerance.
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate (CAS: 1803596-28-2) emerges as a highly versatile, bench-stable building block that bypasses these limitations. By leveraging the thermodynamic driving force of decarboxylation, this reagent serves as a dual-purpose precursor. Depending on the activation conditions, it can generate either nucleophilic difluoroenolates or electrophilic difluoroalkyl radicals, enabling the rapid assembly of complex fluorinated architectures.
Physicochemical Profile & Mechanistic Causality
Why a Potassium Salt? Free α,α-difluoro-β-keto acids are notoriously unstable, prone to spontaneous and uncontrollable decarboxylation at ambient temperatures. Converting the acid to its potassium salt dramatically enhances its thermal stability, allowing for long-term storage and precise stoichiometric control during reaction assembly. Furthermore, the specific isobutyryl moiety (4-methyl-3-oxo) in this building block provides optimal steric shielding, preventing premature nucleophilic attack at the ketone carbonyl and directing reactivity toward the desired decarboxylative pathways.
Upon targeted activation, the salt undergoes controlled extrusion of carbon dioxide (CO₂). The irreversible loss of CO₂ acts as an entropic driving force that pushes the reaction forward . The reagent diverges into two distinct mechanistic pathways:
-
Ionic Pathway (Thermal/Lewis Acid Mediated): Heating the salt in the presence of a Lewis acid (e.g., ZnCl₂) facilitates decarboxylation to generate a transient, highly nucleophilic difluoroenolate. This intermediate readily participates in aldol-type additions with aldehydes or ketones to form α,α-difluoro-β-hydroxy ketones .
-
Radical Pathway (Photoredox Catalysis): Single-electron oxidation (SET) of the carboxylate by an excited-state photocatalyst or a chemical oxidant (e.g., K₂S₂O₈) generates a carboxyl radical, which rapidly loses CO₂ to form a difluoroalkyl radical. This species is highly effective for the C–H functionalization of heteroarenes via radical cross-coupling .
Mechanistic divergence of potassium 2,2-difluoro-3-oxoalkanoates via ionic and radical pathways.
Comparative Data Presentation
To guide synthetic planning, Table 1 summarizes the quantitative metrics and operational parameters of the primary methodologies utilizing this building block.
Table 1: Comparison of Difluoroalkylation Methodologies
| Methodology | Catalyst / Promoter | Reaction Conditions | Reactive Intermediate | Typical Yields | Key Advantage |
| Decarboxylative Aldol | ZnCl₂ / TMEDA | 80–100 °C, DMF/H₂O | Difluoroenolate | 70–99% | High diastereoselectivity; avoids harsh basic conditions. |
| Photoredox Cross-Coupling | Ru/Ir complexes or K₂S₂O₈ | Room Temp, Blue LED | Difluoroalkyl Radical | 60–85% | Exceptionally mild; outstanding functional group tolerance. |
| Traditional Deoxyfluorination | DAST / Deoxo-Fluor | -78 °C to RT, DCM | Carbocation | 40–70% | Direct ketone conversion, but highly prone to elimination byproducts. |
Validated Experimental Protocols
The following protocols act as self-validating systems. Built-in checkpoints ensure that the causality of any experimental failure can be easily diagnosed.
Protocol A: Decarboxylative Aldol Reaction (Ionic Pathway)
This protocol details the synthesis of α,α-difluoro-β-hydroxy ketones. The addition of a Lewis acid (ZnCl₂) is critical as it coordinates with the β-keto carboxylate, lowering the activation energy for decarboxylation while stabilizing the resulting enolate .
Reagents & Equipment:
-
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate (1.5 equiv)
-
Target Aldehyde (1.0 equiv)
-
ZnCl₂ (0.2 equiv)
-
TMEDA (0.2 equiv)
-
Solvent: DMF/H₂O (10:1 v/v)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the target aldehyde (1.0 mmol), Potassium 2,2-difluoro-4-methyl-3-oxopentanoate (1.5 mmol), and ZnCl₂ (0.2 mmol).
-
Solvent & Ligand Addition: Add 3.0 mL of the DMF/H₂O mixture, followed by TMEDA (0.2 mmol).
-
Causality Check: The trace water is essential; it acts as a proton source for the transient alkoxide, driving the equilibrium toward the final aldol product. Without water, the reaction stalls at the alkoxide stage.
-
-
Thermal Activation: Seal the tube and heat the mixture in an oil bath at 90 °C for 12 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the aldehyde spot and the emergence of a more polar, UV-active spot confirms successful enolate trapping.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Protocol B: Visible-Light-Induced Radical Cross-Coupling (Radical Pathway)
This method utilizes photoredox conditions to generate a difluoroalkyl radical for the direct C–H functionalization of heterocycles (e.g., quinoxalin-2(1H)-ones) .
Reagents & Equipment:
-
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate (2.0 equiv)
-
Heteroarene substrate (1.0 equiv)
-
K₂S₂O₈ (2.0 equiv) - Acts as the terminal oxidant/radical initiator.
-
Solvent: H₂O/MeCN (1:1 v/v)
Step-by-Step Methodology:
-
Reaction Assembly: To a transparent 10 mL glass vial, add the heteroarene (0.5 mmol), Potassium 2,2-difluoro-4-methyl-3-oxopentanoate (1.0 mmol), and K₂S₂O₈ (1.0 mmol).
-
Solvent Addition & Degassing: Add 4.0 mL of H₂O/MeCN. Seal the vial with a rubber septum. Perform three cycles of freeze-pump-thaw degassing.
-
Causality Check: Degassing is absolutely critical. Molecular oxygen is a potent radical scavenger that will intercept the difluoroalkyl radical, leading to peroxy byproducts and complete reaction failure.
-
-
Irradiation: Place the vial in a photoreactor equipped with 420 nm Blue LEDs. Stir vigorously at room temperature for 10–14 hours.
-
Validation Checkpoint: The reaction mixture will often change color as radical intermediates form. Complete consumption of the heteroarene via LC-MS indicates successful cross-coupling.
-
Workup & Purification: Dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL). Dry the combined organic phases over MgSO₄, filter, evaporate the solvent, and isolate the target C–H functionalized product using column chromatography.
Step-by-step experimental workflow for decarboxylative cross-coupling and aldol reactions.
References
-
Decarboxylative aldol reaction of α,α-difluoro-β-ketocarboxylate salt: a facile method for generation of difluoroenolate. RSC Advances (2018). URL:[Link]
-
Photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-ones with potassium 2,2-difluoro-2-arylacetates in water. RSC Advances (2020). URL:[Link]
-
Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances (2024). URL:[Link]
Protocol for the stereoselective reduction of α-fluoro-β-ketoesters using ketoreductases
Application Note: Stereoselective Reduction of
Executive Summary
The incorporation of fluorine into pharmaceutical scaffolds is a critical strategy for modulating pKa, lipophilicity, and metabolic stability. However, generating contiguous chiral centers containing fluorine—specifically
This protocol details the Dynamic Kinetic Resolution (DKR) of racemic
Mechanistic Principles
Success relies on balancing two competing rates: the rate of spontaneous racemization (
-
The Challenge: If
, the reaction behaves as a classical kinetic resolution, yielding a mixture of diastereomers or stopping at 50% conversion. -
The Solution: We utilize the electron-withdrawing nature of the fluorine and ester groups, which significantly acidifies the
-proton, facilitating rapid racemization via the enol/enolate intermediate under mild conditions compatible with KREDs.
Figure 1: Dynamic Kinetic Resolution Pathway
Caption: The interplay between spontaneous keto-enol tautomerization (racemization) and stereoselective enzymatic reduction.
Materials & Equipment
Reagents
-
Substrate: Racemic
-fluoro-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -ketoester (e.g., Ethyl 2-fluoro-3-oxobutanoate). -
Enzyme Panel: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey).
-
Cofactor: NADP+ or NAD+ (depending on enzyme specificity).
-
Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose (preferred for scale) or Isopropyl Alcohol (IPA) if using ADHs tolerant to organic solvents.
-
Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.0 (Screening) and pH 6.0–8.0 (Optimization).
Equipment
-
Screening: 96-well deep-well plates, plate shaker (orbital, 600 rpm).
-
Scale-up: pH-stat titrator (Metrohm or similar), overhead stirrer.
-
Analytics: GC-FID or HPLC (Chiralpak AD-H/OD-H columns), 19F-NMR.
Experimental Protocol
Phase 1: High-Throughput Screening (HTS)
Goal: Identify "hit" enzymes that provide high conversion and desired diastereoselectivity (syn vs. anti).
-
Stock Preparation:
-
Buffer Mix: 100 mM KPi (pH 7.0), 1 mM NADP+, 1.1 eq Glucose, 5 U/mL GDH.
-
Substrate Stock: Dissolve substrate in DMSO (10% v/v final concentration in well).
-
-
Plate Setup:
-
Dispense 1-2 mg of KRED powder into each well.
-
Add 180 µL of Buffer Mix to each well.
-
Initiate reaction with 20 µL of Substrate Stock (Final conc: ~5–10 g/L).
-
-
Incubation:
-
Seal with aluminum foil (photosensitive cofactors).
-
Shake at 30°C, 600 rpm for 24 hours.
-
-
Quenching & Extraction:
-
Add 400 µL Ethyl Acetate (EtOAc) or MTBE.
-
Centrifuge (4000 rpm, 5 min) to separate phases.
-
Analyze organic layer via GC/HPLC.
-
Phase 2: Process Optimization (The "pH Swing")
Goal: Match
-
Low pH (<6.0): Racemization is slow. Result: 50% yield (kinetic resolution).
-
High pH (>8.0): Racemization is fast, but risk of defluorination or ester hydrolysis increases.
-
Optimization: Run reactions at pH 6.5, 7.0, 7.5, and 8.0.
Phase 3: Preparative Scale-Up (100 mL)
Goal: Produce gram-quantity material for characterization.
-
Reactor Setup: 250 mL round-bottom flask with overhead stirring and pH probe.
-
Charge:
-
80 mL KPi Buffer (100 mM, optimized pH).
-
Glucose (1.5 eq relative to substrate).
-
NADP+ (0.5 mM catalytic amount).
-
GDH (CDX-901 or equivalent, 200 U).
-
KRED (Optimized loading, typically 1–2 wt% relative to substrate).
-
-
Substrate Addition:
-
Dissolve 2.0 g of
-fluoro- -ketoester in 5 mL DMSO (or add neat if liquid). -
Add dropwise over 30 minutes to prevent local acidification or inhibition.
-
-
Reaction Monitoring:
-
Maintain temperature at 30°C.
-
Crucial: Use a pH-stat with 1M NaOH to maintain pH. The gluconic acid byproduct (from GDH recycling) will acidify the medium; failure to neutralize will stop racemization (halting DKR).
-
-
Workup:
-
Once conversion >98% (approx. 12–24 h), saturate aqueous phase with NaCl.
-
Extract 3x with MTBE.
-
Dry over MgSO4 and concentrate.
-
Analytical Configuration
| Parameter | Method | Details |
| Conversion | GC-FID | Column: DB-1701 or HP-5. Monitor disappearance of ketone. |
| Enantiomeric Excess (ee) | Chiral HPLC | Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane:IPA (90:10 to 98:2).Detection: UV 210 nm (carbonyl/ester absorption). |
| Diastereomeric Ratio (dr) | 19F-NMR | Technique: 19F NMR without decoupling.Signal: Distinct chemical shifts for syn vs anti fluorine signals (typically separated by 5–10 ppm). |
| Absolute Config | Mosher Analysis | Derivatize product with (R)- and (S)-MTPA-Cl. Analyze 19F shifts. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Conversion stalls at ~50% | Slow racemization ( | Increase pH by 0.5 units. Add exogenous base (e.g., Triethylamine) if using organic cosolvents. |
| Low dr (mixture of syn/anti) | Enzyme lacks diastereoselectivity. | Screen different KRED homologs. "Syn" and "Anti" specific KREDs are commercially available.[2][3] |
| Defluorination (F- detected) | pH too high; chemical instability. | Lower pH to 6.5–7.0. Reduce reaction temperature to 20°C. |
| Precipitation | Substrate insolubility. | Add cosolvent (IPA, DMSO) up to 10-20% v/v. Ensure KRED is solvent-tolerant. |
Workflow Visualization
Figure 2: Process Development Workflow
Caption: From screening plate to isolated chiral intermediate.
References
-
Vanagel, M. G., et al. (2023).[4] Stereoselective Reduction of
-Fluoro- -ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution. Journal of Chemical Education.-
[Link]
-
-
Green, A. P., et al. (2019).[3] Biocatalytic Reduction of
-Fluoro- -keto Esters. Frontiers in Bioengineering and Biotechnology (Review of KRED applications).-
[Link]
-
-
Kaluzna, I., et al. (2005). Stereoselective reduction of
-substituted- -keto esters. Journal of the American Chemical Society. (Foundational work on DKR of -substituted ketones).-
[Link]
-
-
Codexis Inc. (2024). General KRED Screening Protocols.
-
[Link]
-
Sources
- 1. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Application of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate in the synthesis of fluorinated amino acids
Topic: Application of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate in the synthesis of fluorinated amino acids.
Abstract
The introduction of fluorine into amino acid structures is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This application note provides a comprehensive guide to the synthesis of chiral β,β-difluoro-α-amino acids, specifically focusing on a derivative of difluorovaline, using Potassium 2,2-difluoro-4-methyl-3-oxopentanoate as a readily available fluorinated building block. We detail a robust and highly diastereoselective protocol centered on reductive amination with a chiral auxiliary, a field-proven method for establishing the desired stereochemistry.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this critical synthetic transformation.
Introduction: The Significance of Fluorinated Amino Acids
Fluorinated amino acids are a privileged class of non-canonical amino acids extensively used in peptide and protein engineering, as well as in the development of small-molecule therapeutics.[6][7] The difluoromethylene (CF₂) group, in particular, serves as a non-hydrolyzable isostere for esters or amides and can act as a mimic for a ketone hydrate, while profoundly altering the local electronic environment and conformational preferences of a molecule. Synthesizing these molecules with high stereochemical purity is paramount, as biological activity is often confined to a single stereoisomer.[8][9]
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate is an ideal precursor for β,β-difluorovaline derivatives. Its α-keto acid functionality is primed for amination, providing a direct route to the desired amino acid scaffold. The primary challenge lies in controlling the stereochemistry at the newly formed α-carbon. This guide focuses on a diastereoselective strategy, which offers excellent stereocontrol and is amenable to scale-up production.[5]
Principle of the Method: Diastereoselective Reductive Amination
The core strategy is a reductive amination , a powerful and widely used transformation that converts a carbonyl group into an amine.[10][11] In this process, the ketone of the starting material first condenses with a primary amine to form an imine intermediate. This imine is then reduced to yield the final amine product.
To achieve stereoselectivity, a chiral primary amine, known as a chiral auxiliary , is used. The process unfolds in three key stages:
-
Chiral Imine Formation: The α-keto acid condenses with a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) under weakly acidic conditions to form a chiral imine. The stereocenter of the auxiliary directs the facial bias of the imine.
-
Diastereoselective Reduction: The C=N bond of the imine is reduced using a hydride source (e.g., sodium borohydride) or catalytic hydrogenation. The existing stereocenter on the auxiliary sterically hinders one face of the imine, forcing the hydride to attack from the less hindered face. This results in the formation of one diastereomer in significant excess.
-
Auxiliary Cleavage: The chiral auxiliary is removed, typically via hydrogenolysis, to release the desired enantiomerically enriched β,β-difluoro-α-amino acid.
This entire workflow is depicted in the diagram below.
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications | MDPI [mdpi.com]
- 6. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Side reactions in the fluorination of 4-methyl-3-oxopentanoate derivatives
This technical guide addresses the specific challenges in the electrophilic fluorination of 4-methyl-3-oxopentanoate derivatives (e.g., methyl or ethyl esters). This scaffold is a critical intermediate in the synthesis of statins (e.g., Atorvastatin) and various bioisosteres.
The guide focuses on the most common reagents: Selectfluor® (F-TEDA-BF4) and NFSI (N-Fluorobenzenesulfonimide) .[1]
Part 1: Diagnostic Troubleshooting Guide (Q&A)
Issue 1: Over-Fluorination (Difluorination)
User Question: "I am targeting the mono-fluorinated product (C2-F), but I consistently observe 10–15% of the 2,2-difluoro impurity by GC-MS. Reducing the equivalent of Selectfluor to 0.95 drastically lowers conversion. How do I stop at the mono-stage?"
Technical Diagnosis:
The mono-fluorinated β-keto ester is highly activated.[1] The introduction of the electron-withdrawing fluorine atom at the
Corrective Actions:
-
Switch to NFSI: NFSI is a milder electrophile than Selectfluor.[1] Its bulky sulfonyl groups create steric hindrance that disfavors the attack on the already sterically crowded mono-fluorinated intermediate (especially with the bulky isopropyl group at C4).
-
Kinetic Control (Temperature): Lower the reaction temperature to 0°C or -10°C . The activation energy for the second fluorination is slightly higher due to the destabilized carbocation intermediate; low temperatures amplify this selectivity.
-
Proton Source Addition: Add a sub-stoichiometric amount of a proton source (e.g., HFIP or water) if using Selectfluor.[1] This protonates the intermediate amide/amine byproduct, preventing it from acting as a base that deprotonates the mono-fluoro product.[1]
Issue 2: Chlorinated Impurities
User Question: "I am using Selectfluor in acetonitrile. I see a peak with a +16 mass shift relative to the starting material, corresponding to a chloro-derivative.[1] Where is the chlorine coming from?"
Technical Diagnosis: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) contains a chloromethyl group.[1][2][3][4] Under radical conditions (often induced by ambient light or trace metal impurities) or thermal stress (>60°C), a Single Electron Transfer (SET) mechanism can trigger the transfer of the chlorine atom or a chloromethyl radical instead of fluorine.[1]
Corrective Actions:
-
Exclude Light: Wrap the reaction vessel in aluminum foil. Selectfluor-mediated radical pathways are often photochemically initiated.[1]
-
Radical Scavenger: Add 1-2 mol% of radical scavenger (e.g., BHT) to suppress the SET pathway, forcing the reaction through the desired ionic (
-like) mechanism.[1] -
Reagent Quality: Ensure the Selectfluor is white and free-flowing.[1] Yellowing indicates decomposition and free radical content.[1]
Issue 3: Low Enantioselectivity (Asymmetric Synthesis)
User Question: "I am using a chiral Ti-TADDOL catalyst with Selectfluor, but the ee is stuck at 40%. The literature suggests >80%."
Technical Diagnosis: The isopropyl group at C4 of 4-methyl-3-oxopentanoate creates significant steric bulk.[1] If the chiral pocket of the catalyst is too tight, the substrate cannot coordinate effectively in the geometry required for high facial selectivity. Conversely, if the reaction is too fast (background reaction), the uncatalyzed racemic pathway dominates.
Corrective Actions:
-
Solvent Switch: Change from Acetonitrile (highly polar, accelerates background reaction) to Toluene or DCM .[1] Non-polar solvents suppress the uncatalyzed background reaction of Selectfluor.
-
Catalyst Loading: Increase catalyst loading to 5-10 mol%.
-
Ligand Tuning: Switch to a Cu(II)-Bis(oxazoline) system. The bite angle of Box ligands often accommodates the isopropyl steric bulk better than TADDOL systems for this specific substrate.
Part 2: Mechanistic Insight & Pathways[1]
The following diagram illustrates the competing pathways between the desired mono-fluorination, the parasitic di-fluorination, and the radical decomposition routes.
Caption: Mechanistic bifurcation showing the ionic pathway to the target mono-fluoro ester versus the rapid re-enolization leading to the difluoro impurity and radical divergence to chlorinated byproducts.
Part 3: Optimized Experimental Protocols
Method A: Standard Selectfluor Protocol (Robust, High Yield)
Best for: Synthesis of racemic standards or non-critical intermediates.[1]
-
Preparation: In a flame-dried flask, dissolve methyl 4-methyl-3-oxopentanoate (1.0 equiv) in dry Acetonitrile (0.2 M).
-
Reagent Addition: Add Selectfluor (1.05 equiv) in one portion at room temperature.
-
Critical Step: If the reaction exotherms >5°C, cool to 0°C immediately to prevent difluorination.
-
-
Monitoring: Stir at 25°C for 4–6 hours. Monitor by TLC (stain with KMnO4; product is UV active but less distinct than SM).[1]
-
Workup: Dilute with diethyl ether (precipitates the Selectfluor-amine byproduct). Filter through a celite pad.[1] Wash filtrate with water to remove residual salts.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Note: The mono-fluoro product is prone to hydrolysis; avoid prolonged exposure to silica.[1]
-
Method B: High-Selectivity NFSI Protocol
Best for: Minimizing difluorination and large-scale batches.[1]
-
Catalyst: Use Zn(OAc)2 or Mg(ClO4)2 (10 mol%) as a Lewis Acid catalyst to activate the dicarbonyl.[1]
-
Solvent: Dichloromethane (DCM) or Toluene (0.2 M).[1]
-
Procedure:
-
Advantage: The sulfonimide byproduct is easily removed by washing with sat.[1] NaHCO3.
Comparison of Fluorinating Reagents
| Feature | Selectfluor® | NFSI |
| Reactivity | High (Fast kinetics) | Moderate (Requires catalysis) |
| Solubility | Soluble in MeCN, H2O; Poor in DCM | Soluble in DCM, Toluene, THF |
| Side Reactions | Radical Cl-transfer, Difluorination | Sulfonylation (rare), slower rate |
| Byproducts | Water-soluble ammonium salts | Sulfonimide (organic soluble) |
| Cost | Moderate | Higher |
References
-
Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very effective source of electrophilic fluorine.[1] Journal of Fluorine Chemistry. Link
-
Cahard, D., et al. (2010).[1] Electrophilic Fluorination with N-F Reagents. Chemical Reviews. Link
-
Togni, A., & Hintermann, L. (2000).[1] Catalytic Enantioselective Fluorination of β-Keto Esters. Angewandte Chemie International Edition. Link
-
Rozatian, N., et al. (2018).[1][4] A Quantitative Reactivity Scale for Electrophilic Fluorinating Reagents. Chemical Science. Link[1]
-
Stavber, S., et al. (2005).[1] Selectfluor™-mediated fluorination of 1,3-dicarbonyl compounds in water. Tetrahedron Letters. Link[1]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Synthesis and Purification of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Potassium 2,2-difluoro-4-methyl-3-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental protocols to improve the yield and purity of this valuable synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and purification of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate. The typical synthetic route involves the electrophilic difluorination of a β-keto ester precursor (e.g., ethyl or methyl 4-methyl-3-oxopentanoate) followed by conversion to the potassium salt.
Q1: My overall yield is consistently low. What are the primary causes and how can I mitigate them?
Low yield is a common issue that can arise from several stages of the process. A systematic approach is crucial for diagnosis.
Potential Cause 1: Incomplete Difluorination
The electrophilic fluorination of a 1,3-dicarbonyl compound is a stepwise process. The first fluorination is often rapid, as the starting β-keto ester exists predominantly in its enol form. However, the resulting 2-fluoro-1,3-dicarbonyl intermediate is primarily in the keto form, making the second enolization and subsequent fluorination the rate-limiting step.[1][2]
Recommended Actions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using ¹⁹F NMR or LC-MS. The disappearance of the monofluorinated intermediate signal (around δF -189 ppm) and the appearance of the difluorinated product signal (around δF -102 ppm) indicate reaction completion.[2] Extended reaction times (e.g., 12-24 hours) or a moderate increase in temperature may be necessary.
-
Ensure Efficient Enolization: The presence of a base can accelerate the rate-limiting enolization of the monofluoro-intermediate.[1][2] While the reaction is often performed in a neutral solvent like acetonitrile, trace amounts of a non-nucleophilic base or even water can facilitate this step. Some protocols utilize a mediating agent like quinuclidine to generate a fluoride ion in situ, which promotes enolization.[1][2][3][4][5]
Potential Cause 2: Product Loss During Workup and Isolation
The potassium salt's solubility and stability are critical during isolation. Hydrolysis of the ester or decarboxylation of the β-keto acid can occur under harsh acidic or basic conditions.[6]
Recommended Actions:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water can lead to hydrolysis.
-
Controlled pH during Extraction: After the reaction, a careful workup is needed. If an aqueous wash is performed, use a saturated brine solution to minimize product loss into the aqueous layer. Avoid strong acids or bases. A typical workup involves diluting the reaction mixture with a solvent like diethyl ether or methylene chloride, washing with brine, and drying over an anhydrous salt like magnesium sulfate.[7][8]
-
Optimized Salt Formation: The conversion of the purified difluoro-β-keto ester to its potassium salt must be quantitative. Use a strong potassium base like potassium hydroxide (KOH) or potassium tert-butoxide in a suitable solvent (e.g., ethanol, THF) and ensure complete reaction before attempting to precipitate or isolate the salt.[9][10]
Experimental Protocol: Optimizing the Difluorination Step
-
To a solution of ethyl 4-methyl-3-oxopentanoate (1.0 equiv) in anhydrous acetonitrile, add the electrophilic fluorinating agent (e.g., Selectfluor®, 2.2 equiv).
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction every 2-4 hours by withdrawing a small aliquot, diluting it with deuterated chloroform (CDCl₃), and analyzing by ¹⁹F NMR.
-
Continue heating until the signal for the monofluorinated intermediate is no longer observed.
-
Once complete, cool the reaction to room temperature and proceed with the workup.
Q2: My final product is contaminated with persistent impurities. How can I identify and remove them?
Purity is paramount. The most common impurities are unreacted starting materials, the monofluorinated intermediate, or decomposition products.
Potential Impurity 1: Monofluorinated Intermediate
As mentioned, incomplete reaction is a primary source of this impurity. Its structural similarity to the final product can make removal challenging.
Recommended Actions:
-
Drive the Reaction to Completion: The most effective strategy is to ensure the fluorination reaction is complete before workup, as described above.
-
Purification of the Ester Precursor: Before converting to the potassium salt, the crude ethyl 2,2-difluoro-4-methyl-3-oxopentanoate can be purified by column chromatography on silica gel.[1][4] The difference in polarity between the mono- and di-fluorinated compounds is often sufficient for separation.
Potential Impurity 2: Hydrolysis and Decarboxylation Products
The presence of water or residual acid/base can lead to the formation of 2,2-difluoro-4-methyl-3-oxopentanoic acid (from hydrolysis) or even 1,1-difluoro-3-methyl-2-butanone (from subsequent decarboxylation).[6][11]
Recommended Actions:
-
Strict Anhydrous Technique: Use flame-dried glassware and anhydrous solvents throughout the synthesis and workup.
-
Neutral Workup: Ensure all washes are neutral before solvent removal. Washing the organic layer with saturated sodium bicarbonate solution can remove acidic byproducts, but this should be done cautiously to avoid base-catalyzed hydrolysis of the desired product.[8]
Potential Impurity 3: Hydrate Formation
Difluorinated carbonyl compounds, especially 1,3-dicarbonyls, have a known tendency to form stable hydrates, which can complicate analysis and affect reactivity.[12]
Recommended Actions:
-
Azeotropic Removal of Water: Before salt formation, dissolving the crude ester in a solvent like toluene or acetonitrile and removing it under reduced pressure can help eliminate water.[13]
-
High Vacuum Drying: Dry the final potassium salt product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any bound water or solvent.[7]
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete difluorination | Monitor reaction by ¹⁹F NMR; increase reaction time/temperature. |
| Product loss during workup | Use anhydrous conditions; perform careful, neutral extractions. | |
| Inefficient salt formation | Use stoichiometric or slight excess of a strong potassium base (e.g., KOH, KOtBu). | |
| Impurity | Monofluorinated intermediate | Drive reaction to completion; consider chromatography before salt formation. |
| (Organic) | Hydrolysis/Decarboxylation | Maintain strict anhydrous and neutral conditions throughout. |
| Product is an oil | Residual solvent / Water | Dry thoroughly under high vacuum; consider azeotropic drying. |
| or won't crystallize | Organic impurities | Purify the ester intermediate by column chromatography before salt formation. |
| Incorrect crystallization solvent | Systematically screen solvent/anti-solvent pairs (e.g., Ethanol/Ether, THF/Heptane). |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the difluorination reaction?
The reaction proceeds via a two-step electrophilic substitution on the α-carbon, which is activated by the two adjacent carbonyl groups.
-
Step 1: Enolization: The β-keto ester starting material exists in equilibrium with its enol tautomer. This enol is the active nucleophile.
-
Step 2: First Fluorination: The electron-rich double bond of the enol attacks the electrophilic fluorine source (e.g., the N-F bond in Selectfluor®), forming the monofluorinated product and regenerating the keto form.
-
Step 3: Second Enolization (Rate-Limiting): The monofluorinated product must enolize again. This step is slower because the electron-withdrawing fluorine atom destabilizes the formation of an adjacent double bond.[1]
-
Step 4: Second Fluorination: The new enol attacks a second molecule of the fluorinating agent to yield the final 2,2-difluoro-β-keto ester.
Q2: Why is the product isolated as a potassium salt? What are the implications of using K⁺ versus Na⁺ or Li⁺?
The product is isolated as a potassium salt because the enolate form is significantly more stable than the neutral β-keto ester. The negative charge is delocalized across the O-C-C-O system, making the α-proton quite acidic (pKa typically 10-13).[10][14] Isolation as a salt often yields a stable, crystalline solid that is easier to handle and purify than the corresponding liquid ester.
The choice of cation (Li⁺, Na⁺, K⁺) influences the enolate's properties:
-
Lithium (Li⁺): Forms tight, covalent-like bonds with oxygen. Lithium enolates often exist as aggregates in solution and their reactions can be highly stereoselective due to chelation effects in a cyclic transition state.[15]
-
Sodium (Na⁺) and Potassium (K⁺): The bonding is more ionic and dissociated compared to lithium.[15] This can lead to higher reactivity and sometimes less stereochemical control in subsequent reactions. Potassium enolates, in particular, are often favored for their good crystallinity and stability as solid salts.[16]
Q3: What are the best analytical methods to assess the purity of the final product?
A combination of techniques is recommended for comprehensive quality control.
Table 2: Recommended Analytical Parameters
| Technique | Key Signal to Observe | Information Provided |
| ¹⁹F NMR | A singlet around δ = -100 to -120 ppm. | Confirms the presence of the -CF₂- group. Absence of other fluorine signals indicates no mono-fluoro impurity.[2][9] |
| ¹H NMR | Absence of the α-proton signal (which would be present in the starting material). Correct integration of the isobutyryl and ester alkyl groups. | Confirms complete fluorination and structural integrity. |
| ¹³C NMR | A triplet (due to C-F coupling) for the α-carbon (C2) around δ = 110-120 ppm. Signals for the two carbonyls (C1 and C3). | Provides definitive structural confirmation of the carbon backbone.[1][9] |
| Karl Fischer | Water content measurement. | Quantifies residual water/hydrate formation, which is critical for determining molar equivalence in subsequent reactions. |
| LC-MS | A single major peak with the correct mass-to-charge ratio. | Assesses overall purity and confirms molecular weight. |
References
-
Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. National Institutes of Health. Available at: [Link]
-
SYNTHESIS OF DIFLUOROMETHYL KETONES. P&M Invest. Available at: [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Silver-Catalyzed Oxidative Decarboxylation of Difluoroacetates - Supporting Information. American Chemical Society. Available at: [Link]
-
Lithium, sodium and potassium enolate aggregates and monomers. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate. Available at: [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. Available at: [Link]
- Process for preparation of fluorinated beta-keto ester. Google Patents.
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
Enolate synthesis. quimicaorganica.org. Available at: [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health. Available at: [Link]
-
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]
-
Alkali metal enolates. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PubMed. Available at: [Link]
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. Available at: [Link]
-
Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. Available at: [Link]
-
October 2019 — "Synthesis of difluoromethyl ketones". P&M Invest. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Mechanism of acylation of dilithium salts of .beta.-keto esters: an efficient synthesis of anibine. The Journal of Organic Chemistry. Available at: [Link]
- Preparation method of alpha-keto ester. Google Patents.
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. National Institutes of Health. Available at: [Link]
-
Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate. Available at: [Link]
- PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.
- Ketone ester and ketone salt compositions and methods for using the same. Google Patents.
Sources
- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aklectures.com [aklectures.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 11. notes.fluorine1.ru [notes.fluorine1.ru]
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- 16. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Technical Support Center: Enhancing Stereoselectivity of Reactions Involving Difluorinated β-Keto Esters
Welcome to the technical support center for stereoselective synthesis involving difluorinated β-keto esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and troubleshoot common issues encountered during these sensitive reactions. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in reactions with α,α-difluorinated β-keto esters so challenging?
A: The primary challenge stems from the unique electronic and steric properties imparted by the two fluorine atoms at the α-position.
-
Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the α-proton (if present) but can also influence the electronic environment of the adjacent carbonyl group. This can alter the substrate's interaction with the chiral catalyst's active site compared to non-fluorinated analogs[1].
-
Steric Hindrance: The CF₂ group, while isosteric to a methylene group, presents a distinct steric profile that can hinder the optimal approach of the substrate to the catalyst. This often necessitates careful selection of chiral ligands with appropriately sized pockets or channels.
-
Conformational Rigidity: Acyclic β-keto esters possess significant conformational freedom, making it difficult for a catalyst to distinguish between enantiotopic faces of the ketone unless a rigid, chelated intermediate is formed[2]. The presence of the difluoro group can further influence these conformational preferences.
Q2: What are the main catalytic strategies for the asymmetric reduction of a difluorinated β-keto ester to a β-hydroxy ester, and how do I choose between them?
A: There are three primary strategies: metal-catalyzed hydrogenation, biocatalysis with ketoreductases (KREDs), and chelation-controlled reductions. The choice depends on the desired stereoisomer, available equipment, and substrate scope.
-
Metal-Catalyzed Asymmetric (Transfer) Hydrogenation: This is a powerful and broadly applicable method. Ruthenium and Rhodium complexes with chiral ligands like TsDPEN are highly effective. For instance, Noyori's complex, [RuCl(p-cymene)(R,R)-TsDPEN], is commercially available and can provide excellent enantioselectivities (up to >99% ee) for the synthesis of α,α-difluoro β-hydroxy esters under mild transfer hydrogenation conditions[3]. This method is robust and often provides high yields.
-
Biocatalysis (Ketoreductases - KREDs): Enzymes offer unparalleled stereoselectivity. Commercially available KREDs can be used to perform dynamic reductive kinetic resolutions (DYRKR) on racemic α-fluoro-β-keto esters to produce either syn or anti diastereomers with high enantiomeric excess[4][5]. This is an excellent choice for producing specific stereoisomers and operates under environmentally benign aqueous conditions.
-
Chelation-Controlled Diastereoselective Reduction: For controlling diastereoselectivity, using a combination of a reducing agent (e.g., sodium borohydride) with a Lewis acid (e.g., zinc or titanium compounds) can be effective. The Lewis acid forms a rigid chelate with the β-keto ester, forcing the hydride to attack from the less hindered face[6]. This is a more classical approach but is highly effective for achieving good diastereoselectivity.
The following diagram outlines a general decision-making process for selecting a reduction method.
Caption: Decision workflow for selecting a reduction method.
Q3: How can I determine the absolute and relative stereochemistry of my resulting α,α-difluoro-β-hydroxy ester product?
A: A combination of NMR spectroscopy and derivatization is the standard approach.
-
Mosher's Ester Analysis via ¹⁹F NMR: This is a definitive method for determining absolute configuration. The product alcohol is derivatized with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters are then analyzed by ¹⁹F NMR. The differences in the chemical shifts of the fluorine atoms in the two diastereomers allow for unambiguous assignment of the absolute stereochemistry at the hydroxyl-bearing carbon[4].
-
¹H NMR for Relative Configuration: The relative syn or anti configuration can often be determined by analyzing the coupling constants between the protons on the α- and β-carbons in the ¹H NMR spectrum, after converting the product into a more rigid cyclic structure like an oxazolidinone[6].
Troubleshooting Guide: Common Experimental Issues
Scenario 1: Low Enantiomeric Excess (ee) in a Ru-Catalyzed Asymmetric Transfer Hydrogenation
Problem: You are performing an asymmetric transfer hydrogenation of ethyl 4,4-difluoro-3-oxobutanoate using a standard Ru-catalyst, but the enantiomeric excess is consistently below 70%.
Causality & Troubleshooting Steps:
-
Catalyst Purity and Activation: The precatalyst must be pure. Ensure it has been stored under inert atmosphere. Some protocols may require an in-situ activation step.
-
Action: Verify the source and storage conditions of your catalyst. Consider purchasing a new batch if in doubt.
-
-
Hydrogen Source Quality: The formic acid/triethylamine (FA/TEA) azeotrope is commonly used as the hydrogen source. The quality and ratio are critical.
-
Action: Use freshly distilled triethylamine and high-purity formic acid. Prepare the 5:2 FA:TEA mixture fresh before use. An incorrect ratio can alter the pH and affect catalyst activity and selectivity[3].
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the transition state. While dichloromethane (DCM) or methanol are common, their purity is paramount.
-
Action: Use anhydrous, degassed solvents. Screen other solvents like isopropanol or THF, as solvent polarity can significantly influence the reaction's stereochemical outcome[7].
-
-
Temperature Control: Asymmetric reactions are highly sensitive to temperature. Lower temperatures generally lead to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Action: Lower the reaction temperature. If you are running the reaction at room temperature, try cooling it to 0 °C or even -20 °C. Monitor the reaction time, as it will likely increase[8].
-
Comparative Data: Effect of Temperature on Stereoselectivity
| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Phenyl Ketone | Sulfoximine/KHMDS | -78 | 67 | 90:10 | N/A | [8] |
| Phenyl Ketone | Sulfoximine/KHMDS | -98 | 82 | 93:7 | N/A | [8] |
This table illustrates how a significant drop in temperature can substantially improve both yield and diastereoselectivity in a related system, a principle that applies broadly to stereoselective reactions.
Scenario 2: Poor Yield and Competing Side Reactions in an Asymmetric Fluorination
Problem: You are attempting an electrophilic fluorination of a difluorinated β-keto ester using a chiral phase-transfer catalyst and N-fluorobenzenesulfonimide (NFSI), but you are getting low yields and observing difluorination or decomposition.
Causality & Troubleshooting Steps:
-
Base Strength and pKa: The enolate must be generated for the reaction to occur, but a base that is too strong or a high concentration of the enolate can lead to side reactions. The pKa of the β-keto ester is lowered by the α,α-difluoro substitution, making it more acidic.
-
Action: Switch to a milder base. If you are using a strong base like potassium tert-butoxide, consider a weaker inorganic base like K₂CO₃. The choice of base can dramatically affect the outcome[9].
-
-
Fluorinating Agent Reactivity: Electrophilic fluorinating agents like Selectfluor® and NFSI have different reactivities[2][9]. The enol form of the substrate attacks the fluorinating agent; if enolization is slow or the enol is not sufficiently nucleophilic, the reaction will be sluggish[10].
-
Action: If NFSI is not effective, try a more reactive agent like Selectfluor®. Conversely, if you see too many side products, a less reactive N-F reagent might be beneficial.
-
-
Catalyst Choice: The structure of the phase-transfer catalyst is critical. Cinchona alkaloid-derived catalysts are commonly used, but small structural modifications can have a large impact on the stereochemical outcome[11][12].
-
Action: Screen a small library of related catalysts. For example, compare quinine- vs. quinidine-derived catalysts, and vary the substituents on the alkaloid scaffold.
-
The following workflow provides a structured approach to troubleshooting this issue.
Caption: Troubleshooting workflow for asymmetric fluorination.
Key Experimental Protocols
Protocol 1: General Procedure for Ru-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from methodologies described for the highly enantioselective reduction of α,α-dihalogeno β-keto esters[3].
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the difluorinated β-keto ester substrate (1.0 eq).
-
Catalyst Addition: Add the chiral Ruthenium catalyst, such as [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 - 1.0 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DCM, 0.1 M concentration). Then, add the freshly prepared formic acid/triethylamine (5:2 molar ratio) mixture (2.0 - 5.0 eq) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC/MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and characterize the product by ¹H, ¹³C, and ¹⁹F NMR. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Screening of Ketoreductases (KREDs) for Stereoselective Reduction
This protocol is based on the use of commercially available KREDs for synthesizing α-fluoro-β-hydroxy esters[4][13].
-
Enzyme Preparation: Prepare stock solutions of the KRED enzymes according to the manufacturer's instructions. Also prepare a stock solution of the cofactor, NAD(P)H.
-
Reaction Setup (Small Scale): In separate microcentrifuge tubes or a 96-well plate, set up parallel reactions. To each well, add a buffer solution (e.g., potassium phosphate buffer, pH 7.0), the difluorinated β-keto ester substrate (typically as a solution in a co-solvent like DMSO), NAD(P)H, and a glucose/glucose dehydrogenase system for cofactor regeneration.
-
Initiation: Initiate the reactions by adding a different KRED to each well. Seal the plate and place it on a shaker at a controlled temperature (e.g., 30 °C).
-
Monitoring: At various time points (e.g., 2h, 6h, 24h), take a small aliquot from each reaction.
-
Quenching and Extraction: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortex thoroughly. Centrifuge to separate the layers.
-
Analysis: Analyze the organic layer directly by chiral GC or HPLC to determine the conversion and the diastereomeric and enantiomeric excess of the product. This screening will identify the optimal KRED for producing the desired syn or anti stereoisomer.
References
-
Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]
- Hu, J., et al. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. Journal of the American Chemical Society.
- Green, T. G., et al. Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?
- Wang, J., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
- Vallribera, A., & Cossío, F. P. (2020).
- Studer, A., et al. (2024). Chemists develop New method for introducing fluorinated components into molecules. University of Münster.
- Sorin, G., et al. (2018). and α,α-Difluoro-β-Hydroxy Esters and Amides by Ruthenium-Catalyzed Asymmetric T.
- Wang, X., & Hu, J. (2023).
- Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
- Vallribera, A., & Cossío, F. P. (2020).
- Zhang, X., et al. (2022). Enantioselective Cu-Catalyzed Nucleophilic Addition of Fluorinated Reagents: C–C Bond Formation for the Synthesis of Chiral Vicinal Difluorides.
- Hu, J., et al. (2022).
- Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
- Ma, J., et al. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. PMC.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing.
- Zhong, J., et al. Catalytic asymmetric hydrogenation of β‐aryl β‐keto esters.[a].
- Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry.
- Wang, Y., et al. Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
- Wang, J., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC.
- Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites.
- Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed.
- Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. PubMed.
- Vanagel, M. G. (2024). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. University of Alaska Fairbanks.
- Inanaga, J., et al. (2006).
- Herrera, R. P., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives.
- Shibata, N., et al.
- Chiral Ligands. Buchler GmbH.
- Toste, F. D., et al. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. PMC.
- Kim, Y., et al. (2018).
- Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Bentham Science Publisher.
- Miller, S. J., et al. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC.
- Asif, M. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
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Validation & Comparative
Comparing the reactivity of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate with non-fluorinated analogs
Comparative Reactivity Guide: Potassium 2,2-difluoro-4-methyl-3-oxopentanoate vs. Non-Fluorinated Analogs
Executive Summary
This technical guide analyzes the reactivity profile of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate (CAS 1803596-28-2) , a specialized fluorinated building block, against its non-fluorinated analog, Potassium 4-methyl-3-oxopentanoate .
For drug development professionals, the distinction is critical: the introduction of the
Chemical Profile & Physical Properties[1]
The "Fluorine Effect" dictates that the replacement of hydrogen with fluorine (
| Feature | Potassium 2,2-difluoro-4-methyl-3-oxopentanoate | Potassium 4-methyl-3-oxopentanoate (Non-fluorinated) |
| Structure | ||
| C2 Hybridization | ||
| Ketone Electrophilicity | High . Activated by EWG | Moderate . Deactivated by hyperconjugation. |
| Hydration (Aq.) | Forms stable gem-diols (hydrate shell). | Negligible hydration. |
| Primary Reactivity | Electrophilic attack at C3; Decarboxylation. | Nucleophilic attack (via enolate) or Electrophilic attack at C3. |
| Stability | Hygroscopic; stable salt. Acid forms unstable. | Hygroscopic; prone to self-condensation (Claisen). |
Mechanistic Divergence
The core difference lies in the "Fluorine Wall" —the inability of the C2 position to form an enol/enolate in the fluorinated compound.
A. The Non-Fluorinated Pathway (Enol-Driven)
The non-fluorinated analog exists in equilibrium with its enol form. In basic media, it forms a C-nucleophile (enolate) that can react with electrophiles (alkyl halides, aldehydes) or undergo self-condensation (Claisen condensation) to form complex byproducts.
B. The Fluorinated Pathway (Hydrate-Driven)
The 2,2-difluoro compound cannot enolize at C2.
-
Activation : The adjacent fluorines pull electron density, making the C3 ketone highly partial positive (
). -
Hydration Barrier : In the presence of moisture, this "hot" ketone traps water to form a gem-diol (
). This hydrate is a "resting state" that must be dehydrated (usually via acid catalysis or heat) before nucleophilic attack (e.g., by hydrazine) can occur. -
No Self-Condensation : Lacking
-protons, it is immune to Claisen self-condensation, resulting in cleaner reaction profiles for cyclocondensations.
Figure 1: Mechanistic divergence showing the "Fluorine Wall" blocking enolization and directing reactivity toward cyclization or decarboxylation.
Experimental Guide: Synthesis of Heterocycles
A primary application of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate is the synthesis of 4,4-difluoro-3-isopropyl-1H-pyrazol-5(4H)-ones or related bioactive scaffolds.
Comparative Protocol: Reaction with Hydrazine
Objective : Synthesis of the pyrazole core.
| Parameter | Fluorinated Protocol | Non-Fluorinated Protocol |
| Solvent | Ethanol/Acetic Acid (Acid promotes dehydration). | Ethanol (Neutral or Basic). |
| Temperature | Reflux (Required to break hydrate). | Room Temp to 60°C. |
| Additives | Dehydrating agents (e.g., molecular sieves) or Acid catalyst ( | None or weak base. |
| Observation | Slower initial rate (induction period for dehydration), then clean conversion. | Fast reaction, but potential for "azine" formation or oligomers. |
| Product | 4,4-Difluoropyrazolone (Stable, no tautomerization to aromatic phenol form). | Pyrazolone |
Step-by-Step Protocol (Fluorinated)
-
Dissolution : Dissolve 1.0 eq of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate in Glacial Acetic Acid (0.5 M concentration). Note: The acid protonates the carboxylate and catalyzes hydrate breakdown.
-
Nucleophile Addition : Add 1.1 eq of Hydrazine monohydrochloride.
-
Cyclization : Heat to 80°C for 4 hours. Monitor by
NMR (Shift from ppm open chain to ppm cyclic). -
Workup : Concentrate solvent. Neutralize with sat.
. Extract with Ethyl Acetate. -
Result : The 4,4-difluoro motif prevents aromatization, yielding a stable gem-difluoro lactam ring, a valuable pharmacophore for metabolic stability.
Figure 2: Workflow for the synthesis of fluorinated pyrazolones, highlighting the critical acidification step.
Troubleshooting & Handling
-
Hygroscopicity : The fluorinated potassium salt is extremely hygroscopic. It must be stored in a desiccator. If the material appears "wet" or "clumpy," it has likely absorbed water, forming the hydrate. This does not degrade the molecule but will affect stoichiometry. Recommendation : Dry over
under vacuum before use or adjust molecular weight calculation to account for water. -
Decarboxylation : If the goal is not to decarboxylate, avoid strong mineral acids and high heat simultaneously. If the goal is to generate the difluoromethyl ketone (
), treat the salt with at 60°C. -
NMR Analysis :
- NMR is the best tool for monitoring.
-
Starting Material: Singlet around -105 to -110 ppm (depending on solvent/pH).
-
Hydrate: Slight upfield shift.
-
Product (Pyrazole): Distinct shift to -115 to -125 ppm range.
References
-
Enamine Ltd. (2020). Potassium 2,2-difluoro-4-methyl-3-oxopentanoate Product Sheet. Enamine Catalog. Link
-
Hampton, A. S., et al. (2024). "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas". Beilstein Journal of Organic Chemistry, 20, 460-469. Link
-
Sakamoto, T., et al. (2020). "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis". Nature Communications, 11, 638. Link
-
PubChem. (2025).[1] 4-Methyl-3-oxopentanoate Compound Summary. National Library of Medicine. Link
-
Cranwell, P. B., & Russell, A. T. (2016).[2] "A Hydrazine-Free Wolff–Kishner Reaction Suitable for an Undergraduate Laboratory". Journal of Chemical Education, 93(5), 949-952.[2] Link[2]
Sources
A Comparative Guide to Catalytic Systems for Difluoroalkylation: A Senior Application Scientist's Perspective
The strategic incorporation of the difluoromethylene (CF2) group into organic molecules is a cornerstone of modern medicinal chemistry and drug development. This small structural modification can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after motif. Consequently, the development of efficient and versatile methods for difluoroalkylation has become a major focus of synthetic organic chemistry. This guide provides a comprehensive benchmark of the leading catalytic systems for difluoroalkylation, offering a critical comparison of their efficiencies, substrate scopes, and operational characteristics to aid researchers in selecting the optimal system for their specific needs.
The Rise of Catalytic Difluoroalkylation
Traditionally, the introduction of difluoroalkyl groups has been fraught with challenges, often requiring harsh reaction conditions and stoichiometric, and sometimes hazardous, reagents. The advent of catalytic methods has revolutionized this field, offering milder, more selective, and more sustainable routes to these valuable compounds. This guide will focus on three prominent catalytic paradigms: Photoredox Catalysis, Transition-Metal Catalysis (with a focus on copper and nickel), and Electrocatalysis. Each of these approaches leverages a distinct mode of activation to generate the key difluoroalkyl radical or its equivalent, which then engages with a variety of substrates.
Benchmarking the Catalytic Systems: A Head-to-Head Comparison
The true measure of a catalytic system's utility lies in its performance across a range of substrates and its tolerance to various functional groups. Below, we present a comparative analysis of photoredox, copper, and nickel-catalyzed systems for the difluoroalkylation of a common substrate class, heteroaromatics, to provide a direct benchmark of their relative efficiencies.
Difluoroalkylation of Heteroaromatics
Heterocycles are ubiquitous scaffolds in pharmaceuticals, and their late-stage functionalization is of paramount importance. The direct C-H difluoroalkylation of these motifs is a powerful tool for rapidly accessing novel drug candidates.
| Catalyst System | Catalyst | Substrate | Difluoroalkylating Reagent | Yield (%) | Reference |
| Photoredox | fac-[Ir(ppy)3] | Indole | BrCF2COOEt | 85 | [1] |
| Photoredox | Rose Bengal | Quinoxalin-2(1H)-one | CF2HSO2Na | up to 99 | [2][3] |
| Copper-Catalyzed | CuI | Indole | BrCF2COOEt | 75 (C3-alkylation) | [4] |
| Nickel-Catalyzed | (DME)NiCl2/Xantphos | Indole (C3-unsubstituted) | BrCF2COOEt | up to 85 (C2-alkylation) | [5] |
Analysis and Field Insights:
From this comparison, it is evident that both photoredox and transition-metal catalysis can achieve high yields in the difluoroalkylation of indoles. A key differentiator is the regioselectivity. Nickel catalysis, in this instance, provides excellent control for C2-alkylation of C3-unsubstituted indoles, a significant advantage for targeted synthesis.[5] Photoredox catalysis, particularly with organic dyes like Rose Bengal, offers a metal-free alternative with impressive yields for specific heterocycles like quinoxalinones.[2][3] Copper catalysis also proves effective, though regioselectivity can sometimes be a challenge with certain substrates.[4] The choice of catalyst, therefore, depends not only on the desired yield but also on the specific positional isomer required.
Deep Dive into the Catalytic Systems
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radicals under neutral conditions.[1] This strategy relies on a photocatalyst that, upon absorption of light, can engage in single-electron transfer (SET) with a suitable difluoroalkyl precursor to generate a difluoroalkyl radical.
Mechanism of Action:
A typical photoredox catalytic cycle involves the excitation of the photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent oxidant and reductant. In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a donor, and the resulting reduced photocatalyst then donates an electron to the difluoroalkyl precursor to generate the radical. Conversely, in a reductive quenching cycle, the excited photocatalyst directly donates an electron to the precursor.
Diagram of a General Photoredox Catalytic Cycle (Oxidative Quenching)
Caption: General oxidative quenching cycle in photoredox difluoroalkylation.
Representative Experimental Protocol: Photocatalytic Difluoroalkylation of Styrenes with Eosin Y
This protocol describes the hydroxy-perfluoroalkylation of styrene using Eosin Y as a metal-free photocatalyst.[6][7]
Materials:
-
Styrene (0.300 mmol)
-
Perfluoroalkyl iodide (0.360 mmol)
-
Eosin Y disodium salt (20.7 mg, 0.0299 mmol)
-
Sodium thiosulfate (Na2S2O3) (11.9 mg, 0.0753 mmol)
-
Potassium carbonate (K2CO3) (82.9 mg, 0.600 mmol)
-
Acetonitrile (CH3CN) (7.50 mL)
-
Water (H2O) (1.00 mL)
-
12 W white LED lamp
Procedure:
-
To a reaction vessel, add styrene, perfluoroalkyl iodide, Eosin Y disodium salt, sodium thiosulfate, and potassium carbonate.
-
Add acetonitrile and water to the vessel.
-
Seal the vessel and purge with argon for 10 minutes.
-
Place the reaction vessel approximately 5 cm from the 12 W white LED lamp and stir at room temperature.
-
After 3 hours, quench the reaction with water and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired hydroxy-perfluoroalkylated product.
Transition-Metal Catalysis: The Workhorses of Cross-Coupling
Copper and nickel complexes are highly effective catalysts for a variety of cross-coupling reactions, including difluoroalkylation.[8][9] These systems often proceed through a radical mechanism, where a low-valent metal center promotes the formation of a difluoroalkyl radical from a suitable precursor.
Mechanism of Action (Copper-Catalyzed):
A plausible catalytic cycle for copper-catalyzed radical difluoroalkylation typically involves a Cu(I)/Cu(II) or Cu(I)/Cu(III) cycle. The Cu(I) species undergoes a single-electron transfer (SET) with the difluoroalkyl halide to generate a difluoroalkyl radical and a Cu(II) species. The radical then adds to the substrate, and the resulting radical intermediate is trapped by the Cu(II) species to form a Cu(III) intermediate. Reductive elimination from this high-valent copper species furnishes the desired product and regenerates the active Cu(I) catalyst.
Diagram of a Copper-Catalyzed Radical Difluoroalkylation Cycle
Caption: A plausible catalytic cycle for copper-catalyzed difluoroalkylation.
Representative Experimental Protocol: Nickel-Catalyzed C(2)-H Difluoroalkylation of Indoles
This protocol details the regioselective difluoroalkylation of C-3 unsubstituted indoles using a nickel catalyst.[5]
Materials:
-
Indole (0.20 mmol)
-
Difluoroalkyl bromide (0.40 mmol)
-
(DME)NiCl2 (0.01 mmol)
-
Xantphos (0.01 mmol)
-
LiHMDS (0.40 mmol)
-
Toluene (1.0 mL)
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, add (DME)NiCl2 and Xantphos.
-
Add toluene, followed by the indole and the difluoroalkyl bromide.
-
Add LiHMDS to the reaction mixture.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 60-80 °C) for the required time (typically 5-16 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Electrocatalysis: A Sustainable and Reagent-Free Approach
Electrochemical synthesis offers a green and powerful alternative for generating radical species without the need for chemical oxidants or reductants.[8] By applying an electrical potential, direct oxidation or reduction of the substrate or a mediator can initiate the desired transformation.
Mechanism of Action:
In a typical electrochemical C-H difluoroalkylation, the reaction can be initiated by either the direct reduction of the difluoroalkyl precursor at the cathode to form a difluoroalkyl radical or the oxidation of the aromatic substrate at the anode to a radical cation. The radical species then engages in the C-H functionalization. The process is often conducted in an undivided cell, where both anodic and cathodic reactions occur in the same compartment.
Diagram of an Electrochemical C-H Difluoroalkylation Process
Caption: A simplified mechanism for electrochemical C-H difluoroalkylation.
Conclusion and Future Outlook
The field of catalytic difluoroalkylation has witnessed remarkable progress, with photoredox, transition-metal, and electrochemical methods now providing a powerful toolkit for synthetic chemists.
-
Photoredox catalysis excels in its mild reaction conditions and the ability to use metal-free organic dyes, making it an attractive option for green chemistry.
-
Transition-metal catalysis , particularly with copper and nickel, offers high efficiency and, in many cases, excellent control over regioselectivity, which is crucial for complex molecule synthesis.
-
Electrocatalysis represents a frontier in sustainable synthesis, obviating the need for chemical redox agents and offering a high degree of control through applied potential.
The choice of the optimal catalytic system is not a one-size-fits-all decision. It requires a careful consideration of the substrate's electronic and steric properties, the desired regioselectivity, the tolerance of existing functional groups, and practical aspects such as catalyst cost and availability.
Future advancements in this field will likely focus on the development of more efficient and selective catalysts, the expansion of substrate scope to include more challenging and complex molecules, and the discovery of novel activation modes that further enhance the sustainability and practicality of difluoroalkylation reactions. The continued synergy between these catalytic approaches will undoubtedly accelerate the discovery and development of new pharmaceuticals and advanced materials.
References
-
Copper-Catalyzed Difluoroalkylation Reaction. Molecules. 2022;27(23):8461. [Link]
-
Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of Chemical Research. 2018;51(9):2264-2278. [Link]
-
Copper-Catalyzed Difluoroalkylation Reaction. ResearchGate. [Link]
-
Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. Molecules. 2023;28(23):7859. [Link]
-
Nickel-Catalyzed Regioselective C(2)-H Difluoroalkylation of Indoles with Difluoroalkyl Bromides. Chemistry – An Asian Journal. 2018;13(17):2516-2521. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. Organic & Biomolecular Chemistry. 2021;19(4):758-779. [Link]
-
Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science. 2024;11(14):e2307520. [Link]
-
Copper‐Catalyzed Regio‐ and Enantioselective Hydroboration of Difluoroalkyl‐Substituted Internal Alkenes. Advanced Science. 2023;10(35):2304194. [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis. 2019;361(7):1500-1537. [Link]
-
Light-mediated catalytic enantioselective difluoroalkylation of β-ketoesters via phase-transfer catalysis. Organic Chemistry Frontiers. 2024. [Link]
-
Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. Chemical Science. 2019;10(41):9548-9555. [Link]
-
Hydroxy- and Hydro-Perfluoroalkylation of Styrenes by Controlling the Quenching Cycle of Eosin Y. Molecules. 2023;28(22):7577. [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. 2020;11:638. [Link]
-
DFT calculations on the Cu-catalysed enantioconvergent... ResearchGate. [Link]
-
Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. ResearchGate. [Link]
-
Electrochemical nickel-induced fluoroalkylation: Synthetic, structural and mechanistic study. Dalton Transactions. 2012;41(4):1237-1247. [Link]
-
Iron-catalyzed electrochemical C–H perfluoroalkylation of arenes. Organic & Biomolecular Chemistry. 2014;12(45):9044-9048. [Link]
-
Hydroxy- and Hydro-Perfluoroalkylation of Styrenes by Controlling the Quenching Cycle of Eosin Y. Molecules. 2023;28(22):7577. [Link]
-
C–H Difluoroalkylation of Aldehyde Hydrazones with Functionalized Difluoromethyl Bromides under Copper Catalysis. ACS Catalysis. 2016;6(2):959-963. [Link]
-
Recent advances in electrochemical copper catalysis for modern organic synthesis. Beilstein Journal of Organic Chemistry. 2025;21:14-48. [Link]
-
Divergent functionalization of aldehydes photocatalyzed by neutral eosin Y with sulfone reagents. Nature Communications. 2021;12:6246. [Link]
-
Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives. Organic Letters. 2020;22(20):7856-7860. [Link]
-
Allylic C–H Difluoroalkylation of Unactivated Alkenes with Trifluoromethylarenes. ACS Catalysis. 2025;15(15):10082-10088. [Link]
-
Nickel‐Catalyzed Umpolung Difluoroalkylation of Imines Enables General Access to β‐Difluoroalkylated Amines. Angewandte Chemie International Edition. 2025;64(33):e202506869. [Link]
-
Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. Chemical Science. 2019;10(41):9548-9555. [Link]
-
Electrochemical nickel-catalysed defluoroalkylation of gem-difluoroalkenes with alkyl halides. Green Chemistry. 2023;25(16):6449-6455. [Link]
-
Computational study of the photophysical properties and electronic structure of iridium(iii) photosensitizer complexes with electron-withdrawing groups. Physical Chemistry Chemical Physics. 2019;21(15):7921-7930. [Link]
-
Electrochemical Copper Catalysis: A Triple Catalytic System for Transient C(sp2)–H Functionalization Through Mediated Electrolysis. ChemRxiv. [Link]
-
An Ir(III) Complex Photosensitizer With Strong Visible Light Absorption for Photocatalytic CO2 Reduction. Frontiers in Chemistry. 2018;6:62. [Link]
-
Reinterpreting the Fate of Iridium(III) Photocatalysts: Screening a Combinatorial Library to Explore Light-Driven Side Reactions. Journal of the American Chemical Society. 2022;144(25):11116-11126. [Link]
-
Excited‐State Copper Catalysis for the Synthesis of Heterocycles. Angewandte Chemie International Edition. 2021;60(29):15777-15788. [Link]
-
Quantum Chemical Design Guidelines for Absorption and Emission Color Tuning of fac-Ir(ppy)3 Complexes. International Journal of Molecular Sciences. 2018;19(3):765. [Link]
-
Structure and photocatalytic performance comparison of two distinctive copper phenylacetylides. Applied Organometallic Chemistry. 2021;35(10):e6362. [Link]
-
Publications. SUNCAT Center for Interface Science and Catalysis. [Link]
-
Copper Sulfide Based Heterojunctions as Photocatalysts for Dyes Photodegradation. Frontiers in Chemistry. 2019;7:710. [Link]
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Safety Operating Guide
Proper Disposal Procedures: Potassium 2,2-difluoro-4-methyl-3-oxopentanoate
Executive Summary & Chemical Profile
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate is a specialized fluorinated building block used primarily for introducing the difluoromethylene (
While generally stable as a solid salt, improper disposal—specifically accidental acidification—can trigger rapid decarboxylation, releasing carbon dioxide gas and potentially volatile fluorinated ketones. This guide prioritizes pressure management and fluorine sequestration .
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | Potassium 2,2-difluoro-4-methyl-3-oxopentanoate |
| Functional Class | Fluorinated |
| Key Hazard | Gas evolution (Decarboxylation) upon acidification; Fluoride generation during combustion. |
| Physical State | Solid (Hygroscopic powder) |
| Solubility | Soluble in water, methanol, polar aprotic solvents. |
| Waste Stream | Halogenated Organic Waste (Strict Segregation Required) |
Critical Safety Directive: The Acidification Hazard
STOP AND READ: The most common accident involving
The Mechanism of Failure
If this potassium salt enters an acidic waste stream (pH < 7), it protonates to form the free acid (2,2-difluoro-4-methyl-3-oxopentanoic acid). This acid is thermally unstable and undergoes spontaneous decarboxylation.
Operational Consequence: A sealed waste drum containing acidic waste and this salt can pressurize and burst.
Diagram 1: Reactivity & Hazard Logic
This diagram illustrates the critical failure path to avoid during disposal.
Caption: Pathway of hazardous gas evolution upon accidental acidification of the waste stream.
Step-by-Step Disposal Protocol
Do not rely on "general organic waste" protocols. Follow this specific workflow to ensure compliance with RCRA regulations and preventing laboratory accidents.
Phase 1: Pre-Treatment & Segregation
-
pH Verification: Before adding any liquid waste containing this compound to a drum, measure the pH of the destination container. It must be Neutral (pH 7) or Basic (pH > 8) .
-
Quenching (If Reactive): If you have unreacted reagent in a reaction mixture:
-
Slowly quench with a saturated Sodium Bicarbonate (
) solution. -
Why? This ensures the salt form is maintained and neutralizes any co-existing acids in the flask before disposal.
-
-
Segregation:
-
DO NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides).
-
DO NOT mix with acidic aqueous waste (e.g., 1M HCl waste streams).
-
Phase 2: Containerization
| Waste State | Recommended Container | Labeling Requirement |
| Solid Waste | HDPE (High-Density Polyethylene) Wide-Mouth Jar. Glass is acceptable but HDPE is preferred to prevent breakage. | "Hazardous Waste - Solid - Halogenated Organic Salt" |
| Liquid Waste | HDPE or Coated Glass Carboy. Vented cap recommended if trace acidification is even remotely possible. | "Hazardous Waste - Liquid - Halogenated (Alkaline/Neutral)" |
| Contaminated Sharps | Standard Sharps Container (Incineration rated). | Standard Bio/Chem Hazard Label |
Phase 3: Final Disposal (The "Pickup")
-
Waste Codes: Assign the appropriate EPA/RCRA codes. While this specific salt is not P- or U-listed, it typically falls under:
-
D002: (If the waste solution pH is > 12.5).
-
Halogenated Solvents List: If dissolved in DCM or Chloroform.
-
General Classification: Non-regulated halogenated organic solid (unless characteristic hazardous properties are proven).
-
-
Destruction Method: The only acceptable destruction method is High-Temperature Incineration at a permitted facility equipped with flue gas scrubbing .
-
Reasoning: The combustion of the difluoro-group (
) generates Hydrogen Fluoride (HF) gas. Standard autoclaving or low-temp burning is insufficient and dangerous.
-
Diagram 2: Disposal Decision Tree
Use this workflow to determine the correct waste stream at the bench.
Caption: Decision matrix for segregating solid vs. liquid waste streams to prevent acidification.
Emergency Contingencies
Spill Cleanup (Solid)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator to avoid inhaling fluorinated particulates.
-
Action: Do not dry sweep (generates dust). Cover with a wet paper towel or use a HEPA vacuum.
-
Disposal: Place cleanup materials into the "Halogenated Solid" waste container.
Accidental Acidification (Bubbling/Heat)
If you accidentally mix this salt with acid and observe bubbling:
-
Do NOT cap the container. Capping will cause an explosion.
-
Ventilation: Move the container to the back of the fume hood immediately.
-
Sash: Lower the sash to the lowest working position.
-
Wait: Allow gas evolution to cease completely (may take 1-2 hours) before neutralizing and capping.
References & Regulatory Grounding[1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for Halogenated Solvent codes F001-F005 and Characteristic wastes).
-
Sigma-Aldrich. (2023). Safety Data Sheet: General Fluorinated
-Keto Esters. (Provides baseline toxicity and handling data for the structural class). -
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on reactive functional groups including
-keto acids).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
